1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine
Description
This compound features a piperidine core substituted with a 2,3-dihydrobenzo[1,4]dioxin-6-sulfonyl group and a furan-2-ylmethylthio-methyl moiety. The furan-thiomethyl substituent introduces sulfur-based reactivity and aromaticity, which may modulate lipophilicity and bioavailability.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c21-27(22,17-3-4-18-19(12-17)25-11-10-24-18)20-7-5-15(6-8-20)13-26-14-16-2-1-9-23-16/h1-4,9,12,15H,5-8,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDPYJFTCDZNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine ()
- Molecular Formula : C₁₂H₁₆N₂O₄S
- Molar Mass : 284.33 g/mol
- Key Differences :
- Replaces the piperidine ring with piperazine, introducing an additional nitrogen atom.
- Lacks the furan-thiomethyl substituent, reducing steric bulk and lipophilicity.
- Implications: Piperazine’s basic nitrogen may enhance solubility compared to piperidine.
Antiviral Analogs: Piperidine Derivatives ()
Compound 23 (2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(3-fluoro-4-methoxyphenyl)piperidine) shares the dihydrobenzo[d]ioxin and piperidine motifs but substitutes the sulfonyl group with a fluorophenyl-methoxy group.
- Molecular Formula: C₂₂H₂₃FNO₄
- Molar Mass : 384.43 g/mol
- Key Differences: Fluorine and methoxy groups enhance electronegativity and hydrogen-bonding capacity.
- Biological Relevance : Tested as a Venezuelan equine encephalitis virus (VEEV) inhibitor, suggesting that piperidine-based dihydrobenzo[d]ioxin derivatives may have antiviral utility .
Heterocyclic Analog: Oxadiazole-Thioether Derivative ()
The compound 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone features a 1,3,4-oxadiazole ring and a 4-methylpiperidine group.
- Molecular Formula : C₁₇H₁₈N₃O₄S₂
- Molar Mass : 392.47 g/mol
- The ethanone linker and methylpiperidine group may alter pharmacokinetics compared to the target compound’s thiomethyl-furan substituent.
- Implications: Oxadiazoles are known for metabolic stability, suggesting this analog might exhibit longer half-lives than the target compound .
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Substituent Impact Analysis
Research Findings and Hypotheses
- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of piperidine and thioether formation, similar to methods in using HPLC purification .
- Bioactivity Prediction : The sulfonyl group may interact with enzymatic active sites, while the furan-thiomethyl group could improve blood-brain barrier penetration compared to smaller analogs .
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